BenchChemオンラインストアへようこそ!

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Benzimidazole Structure-activity relationship Regioisomer differentiation

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate (CAS 2930864-59-6, MF C₁₆H₁₁F₃N₂O₃, MW 336.27) is a benzimidazole derivative featuring a 4-(trifluoromethoxy)phenyl substituent at the bridgehead 4-position and a methyl carboxylate ester at the 6-position of the benzimidazole core. This substitution pattern is structurally distinct from the more common 2-aryl-benzimidazole pharmacophore, placing the OCF₃-phenyl group adjacent to the imidazole N-3 nitrogen rather than the C-2 carbon, which alters the geometric vector of the aryl ring, the electronic environment of the benzimidazole ring system, and the hydrogen-bond donor capacity of the N1-H proton.

Molecular Formula C16H11F3N2O3
Molecular Weight 336.26 g/mol
Cat. No. B13680076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
Molecular FormulaC16H11F3N2O3
Molecular Weight336.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)NC=N2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H11F3N2O3/c1-23-15(22)10-6-12(14-13(7-10)20-8-21-14)9-2-4-11(5-3-9)24-16(17,18)19/h2-8H,1H3,(H,20,21)
InChIKeyVAHAENXEXOVPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate (CAS 2930864-59-6): Structural and Physicochemical Baseline for Procurement Decision-Making


Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate (CAS 2930864-59-6, MF C₁₆H₁₁F₃N₂O₃, MW 336.27) is a benzimidazole derivative featuring a 4-(trifluoromethoxy)phenyl substituent at the bridgehead 4-position and a methyl carboxylate ester at the 6-position of the benzimidazole core . This substitution pattern is structurally distinct from the more common 2-aryl-benzimidazole pharmacophore, placing the OCF₃-phenyl group adjacent to the imidazole N-3 nitrogen rather than the C-2 carbon, which alters the geometric vector of the aryl ring, the electronic environment of the benzimidazole ring system, and the hydrogen-bond donor capacity of the N1-H proton [1]. The predicted pKa (10.59±0.30) and the electron-withdrawing nature of the –OCF₃ group (Hammett σₚ ≈ 0.35) place this compound in a physicochemical space that is distinct from both non-fluorinated benzimidazole analogs and positional isomers bearing the aryl group at the 2-position [2].

Why Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Closely related benzimidazole carboxylates—including the 2-aryl positional isomer (methyl 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate, CAS 1972643-53-0) , the ethyl ester homolog (CAS 2930865-38-4) , and the N1-methylated derivative (CAS 2930864-60-9) —differ in at least one critical molecular feature that influences hydrogen-bonding capacity, lipophilicity, steric bulk, or metabolic stability. The OCF₃ group elevates logD by 0.7–1.4 units relative to –OCH₃, while an N1-methyl group eliminates a hydrogen-bond donor and alters the benzimidazole pKa by up to 1–2 log units [1][2]. Even a methyl-to-ethyl ester change modifies both aqueous solubility and the rate of esterase-mediated hydrolysis [3]. Consequently, substitution of the target compound with an in-class analog in a biological assay, a synthetic sequence, or a formulated product cannot be assumed to yield equivalent outcomes without direct, quantitative experimental confirmation.

Quantitative Differentiation Evidence for Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate vs. Its Closest Analogs


Substitution Pattern Differentiation: 4-Aryl vs. 2-Aryl Benzimidazole Regioisomer

The target compound carries the 4-(trifluoromethoxy)phenyl group at the C-4 bridgehead position of benzimidazole, whereas the positional isomer methyl 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (CAS 1972643-53-0) places the identical aryl group at the C-2 position . In the target compound, the aryl ring is directly conjugated with the imidazole N-3 lone pair, affecting the electronic distribution and the acidity of the N1-H proton (predicted pKa 10.59±0.30) . Crystallographic data for the C-2 substituted analog 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole show a dihedral angle of 26.68° between the benzimidazole and benzene ring planes [1]; the C-4 substitution in the target compound imposes a different dihedral geometry that alters the spatial presentation of the OCF₃-phenyl group to biological targets. This geometric divergence is critical for target engagement: in the mIDH1 inhibitor series, benzimidazole-6-carboxylates with a C-2 amino-linked OCF₃-phenyl group achieve IC₅₀ values of 150–540 nM [2], and the shift from C-2 to C-4 substitution fundamentally changes the pharmacophoric vector.

Benzimidazole Structure-activity relationship Regioisomer differentiation

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester Homolog

The target compound contains a methyl carboxylate ester at the 6-position (MW 336.27, MF C₁₆H₁₁F₃N₂O₃), while the direct ethyl ester homolog (Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate, CAS 2930865-38-4) has MW 350.29 and MF C₁₇H₁₃F₃N₂O₃ . The methyl-to-ethyl ester change increases calculated logP by approximately 0.5 units (Hansch π contribution: –CH₂– ≈ +0.5) and increases the steric bulk (Taft Eₛ: –CH₃ = 0.00, –C₂H₅ = –0.07) [1]. In prodrug design, methyl esters are generally hydrolyzed more rapidly by esterases than ethyl esters, which can be a critical factor when the compound is used as a prodrug intermediate or when metabolic cleavage of the ester is part of the intended mode of action [2]. For procurement decisions, the methyl ester offers a more compact, faster-hydrolyzing option compared to the ethyl ester, while retaining the same OCF₃-phenyl pharmacophore.

Ester prodrugs Lipophilicity Metabolic hydrolysis

Hydrogen-Bond Donor Capacity: N1-H vs. N1-Methyl Benzimidazole Differentiation

The target compound retains an unsubstituted N1-H proton (predicted pKa 10.59±0.30) , whereas the N1-methylated analog (Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate, CAS 2930864-60-9) has the N1 position blocked by a methyl group . The N1-H proton serves as a hydrogen-bond donor (HBD), which can participate in key interactions with biological targets (e.g., kinase hinge regions, enzyme active-site residues) [1]. N-Methylation eliminates this HBD capacity and also alters the benzimidazole pKa by shifting the protonation equilibrium of the imidazole N-3 nitrogen. Literature data for benzimidazole indicate that N1-substitution can modulate the conjugate acid pKa by 0.5–1.5 log units, affecting ionization state at physiological pH and consequently impacting solubility, permeability, and target binding [2]. In medicinal chemistry programs, the presence or absence of an N1-H can determine whether a compound acts as an ATP-competitive kinase inhibitor (HBD often required) or an allosteric modulator (HBD may be dispensable).

Hydrogen-bond donor Benzimidazole pKa N-alkylation

Trifluoromethoxy (–OCF₃) Group Effects: Lipophilicity and Metabolic Stability Differentiation vs. –OCH₃ and –CF₃ Analogs

The 4-(trifluoromethoxy)phenyl substituent (–OCF₃) in the target compound provides a unique combination of high electronegativity (Hammett σₚ ≈ 0.35, comparable to –CF₃) and strong lipophilicity enhancement. Published studies on OCF₃-containing compounds demonstrate that the trifluoromethoxy group increases logD by 0.7–1.4 units relative to the corresponding methoxy (–OCH₃) analogs, while maintaining similar lipophilicity to –CF₃-substituted analogs [1]. However, microsomal stability data indicate that OCF₃-substituted compounds can exhibit decreased metabolic stability compared to both –OCH₃ and –CF₃ counterparts in certain structural contexts (e.g., aliphatic OCF₃ series), an effect attributed to oxidative defluorination pathways [1]. For aromatic OCF₃ groups (as in the target compound), metabolic switching to alternative CYP-mediated pathways may be expected. This differentiates the target compound from both methoxy-substituted and trifluoromethyl-substituted benzimidazole analogs, where the metabolic liability profile differs. For procurement, this means that the OCF₃ group offers a lipophilicity advantage without the full metabolic stability penalty that can accompany –CF₃ groups, while retaining electron-withdrawing character for tuning benzimidazole pKa [2].

Trifluoromethoxy Lipophilicity Metabolic stability Electron-withdrawing group

Benchmarking Against mIDH1 Inhibitor Series: Class-Level Potency Context for Benzimidazole-6-Carboxylates

While direct biological assay data for the target compound are not publicly available, closely related benzimidazole-6-carboxylate derivatives have been characterized as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1, R132H). In the same assay format (NADPH consumption assay), methyl 2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(trans)-3,3,5-trimethylcyclohexyl]-1H-benzimidazole-6-carboxylate (BDBM303453) exhibits an IC₅₀ of 540 nM [1], whereas the corresponding N-ethyl-N-methyl-6-carboxamide analog (BDBM303459) shows IC₅₀ = 150 nM, and the enantiomer B (BDBM303461) shows IC₅₀ = 400 nM [2]. These data establish that the benzimidazole-6-carboxylate scaffold bearing an OCF₃-phenyl group can achieve sub-micromolar to nanomolar potency in an enzyme inhibition context. The absence of the cyclohexyl and amino linker in the target compound differentiates it from this series and provides a simpler, lower-molecular-weight scaffold (MW 336.27 vs. ~530–550 for BDBM303453) suitable for fragment-based screening or as a synthetic building block for further elaboration . The 4-aryl substitution pattern in the target compound has not been explored in the published mIDH1 SAR, representing a structurally novel chemotype within the benzimidazole-6-carboxylate inhibitor class.

mIDH1 inhibitor Benzimidazole-6-carboxylate IC50 benchmarking

Recommended Application Scenarios for Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting Kinases or Dehydrogenases Requiring an HBD Pharmacophore

With a molecular weight of 336.27 Da and a free N1-H hydrogen-bond donor, this compound fits the Rule-of-Three criteria for fragment libraries . The 4-aryl substitution pattern offers a distinct pharmacophoric vector not explored in the published mIDH1 inhibitor patents (which use C-2 amino-linked OCF₃-phenyl groups with IC₅₀ values of 150–540 nM) [1]. The predicted pKa of 10.59 ensures the benzimidazole remains largely unionized at physiological pH, favoring passive membrane permeability while retaining hydrogen-bond donor capacity for hinge-region binding in kinases [2].

Synthetic Intermediate for Late-Stage Diversification via Ester Hydrolysis or N1-Functionalization

The methyl ester at the 6-position is more susceptible to hydrolysis than the corresponding ethyl ester (CAS 2930865-38-4), facilitating conversion to the carboxylic acid for amide coupling or bioconjugation [3]. The unsubstituted N1-H position (contrasting with the N1-methyl analog CAS 2930864-60-9) allows for selective N-alkylation, N-arylation, or N-acylation to generate diverse compound libraries while retaining the OCF₃-phenyl group at the 4-position . By comparison, the 2-aryl positional isomer (CAS 1972643-53-0) cannot be used for N1 diversification without altering the core pharmacophore geometry .

Structure-Activity Relationship (SAR) Expansion Around the 4-Aryl Benzimidazole Chemotype for Intellectual Property Generation

The majority of known benzimidazole-based kinase and dehydrogenase inhibitors bear aryl/heteroaryl substituents at the C-2 position [1]. The 4-aryl substitution in the target compound represents a novel chemotype that has not been systematically explored in published SAR studies. The OCF₃ group's unique lipophilicity–electronic profile (ΔlogD +0.7 to +1.4 vs. –OCH₃, σₚ ≈ 0.35) [4] provides a differentiated starting point for lead optimization. Procurement of this compound can enable the generation of novel composition-of-matter IP around the 4-aryl-benzimidazole-6-carboxylate scaffold, distinct from the crowded 2-aryl benzimidazole patent landscape.

Physicochemical Probe for Studying OCF₃ Substituent Effects in Aromatic Benzimidazole Systems

The published OCF₃ property data (from Shea et al., 2020) were obtained in aliphatic series and showed that OCF₃ elevates logD by 0.7–1.4 units relative to OCH₃ but can decrease microsomal stability [4]. The target compound, bearing an aromatic OCF₃ group directly attached to a phenyl ring at the benzimidazole 4-position, provides a distinct electronic environment (predicted pKa 10.59±0.30, boiling point 515.5±50.0 °C) that can be used to probe whether aromatic OCF₃ follows the same metabolic stability trends as aliphatic OCF₃. Comparative studies with the –OCH₃, –CF₃, and des-fluoro analogs would generate publishable SAR data and guide the selection of optimal substituents for lead optimization programs.

Quote Request

Request a Quote for Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.